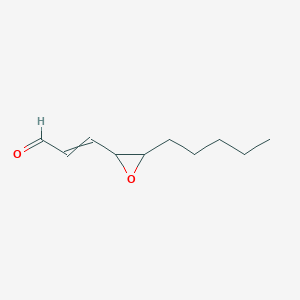![molecular formula C12H7BrN2O B221729 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)
2-(3-Bromophenyl)oxazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)oxazolo[4,5-b]pyridine, also known as Prazosin, is a synthetic compound that belongs to the class of alpha-1-adrenergic blockers. It is widely used in the medical field for its ability to treat hypertension, anxiety, and post-traumatic stress disorder (PTSD).
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine involves the blockage of alpha-1-adrenergic receptors, which are present in the smooth muscles of blood vessels. This results in vasodilation and a decrease in blood pressure. It also has an effect on the central nervous system by binding to the alpha-1-adrenergic receptors in the brain, which leads to a reduction in anxiety and stress.
Biochemical and Physiological Effects:
Apart from its therapeutic effects, 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine has several biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose metabolism in diabetic patients. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, it has been found to improve cognitive function and memory retention in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Bromophenyl)oxazolo[4,5-b]pyridine has several advantages for use in lab experiments. It has a well-established synthesis method and is readily available in the market. It is also relatively stable and has a long shelf life. However, it has several limitations, including its poor solubility in water and its potential toxicity at high doses. Researchers need to be cautious while handling the compound and should follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to improve cognitive function and memory retention, and further studies can explore its neuroprotective effects. Additionally, it can be investigated for its potential in treating other types of cancer and for its anti-inflammatory properties. Further optimization of the synthesis method can also lead to the development of more potent and selective analogs of the compound.
Conclusion:
In conclusion, 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine is a synthetic compound with significant therapeutic potential. It has been extensively studied for its ability to treat hypertension, anxiety, and PTSD. Its mechanism of action involves the blockage of alpha-1-adrenergic receptors, and it has several biochemical and physiological effects. While it has several advantages for use in lab experiments, researchers need to be cautious while handling the compound. There are several future directions for research on the compound, including its potential in treating neurodegenerative diseases and cancer.
Synthesemethoden
The synthesis of 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine involves the reaction of 3-bromophenyl hydrazine with 2-chloronicotinic acid in the presence of a base. The resulting compound is then subjected to cyclization in the presence of a dehydrating agent to give the final product. This method has been optimized and modified by several researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenyl)oxazolo[4,5-b]pyridine has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to be effective in treating hypertension by blocking the alpha-1-adrenergic receptors, which are responsible for vasoconstriction. It also has anxiolytic properties and is used to treat anxiety disorders and PTSD. Additionally, it has been investigated for its potential in treating prostate cancer and other types of cancer.
Eigenschaften
Produktname |
2-(3-Bromophenyl)oxazolo[4,5-b]pyridine |
|---|---|
Molekularformel |
C12H7BrN2O |
Molekulargewicht |
275.1 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H7BrN2O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H |
InChI-Schlüssel |
GVGHEWYGHVPYGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC=N3 |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)

![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)

![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B221705.png)
![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)

![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)